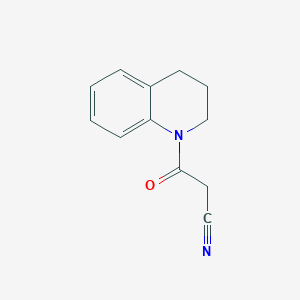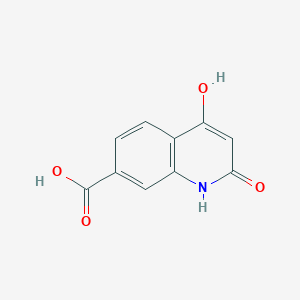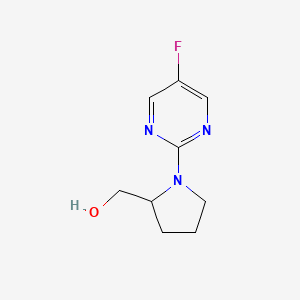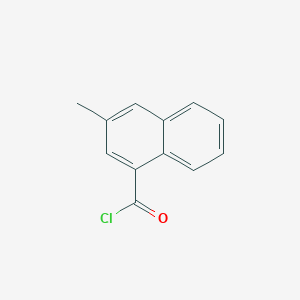
3-Methylnaphthalene-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylnaphthalene-1-carbonyl chloride is an organic compound belonging to the naphthalene family. Naphthalenes are aromatic hydrocarbons consisting of two fused benzene rings. This particular compound features a methyl group at the third position and a carbonyl chloride group at the first position of the naphthalene ring. It is used as an intermediate in organic synthesis and has applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylnaphthalene-1-carbonyl chloride can be synthesized through the Friedel-Crafts acylation of 3-methylnaphthalene with phosgene (COCl₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product. The use of continuous-flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methylnaphthalene-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction: The compound can be reduced to 3-methylnaphthalene-1-carboxaldehyde or 3-methylnaphthalene-1-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidation of the methyl group can yield 3-methylnaphthalene-1-carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, alcohols, or thiols in the presence of a base like pyridine.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic medium.
Major Products Formed
Amides, Esters, Thioesters: Formed from nucleophilic substitution reactions.
Aldehydes and Alcohols: Formed from reduction reactions.
Carboxylic Acids: Formed from oxidation reactions.
Scientific Research Applications
3-Methylnaphthalene-1-carbonyl chloride is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme-catalyzed reactions involving acylation and deacylation processes.
Medicine: As a precursor in the synthesis of potential drug candidates with antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-methylnaphthalene-1-carbonyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations where the compound acts as an acyl donor, transferring the acyl group to nucleophiles such as amines, alcohols, or thiols. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carbonyl chloride: Lacks the methyl group at the third position.
2-Methylnaphthalene-1-carbonyl chloride: Methyl group is at the second position instead of the third.
1-Naphthoyl chloride: Similar structure but without the methyl group.
Uniqueness
3-Methylnaphthalene-1-carbonyl chloride is unique due to the presence of the methyl group at the third position, which can influence its reactivity and the steric environment around the carbonyl chloride group
Properties
CAS No. |
263567-40-4 |
|---|---|
Molecular Formula |
C12H9ClO |
Molecular Weight |
204.65 g/mol |
IUPAC Name |
3-methylnaphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C12H9ClO/c1-8-6-9-4-2-3-5-10(9)11(7-8)12(13)14/h2-7H,1H3 |
InChI Key |
ILHZEMPHLTWFPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-Cyanobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B11899155.png)
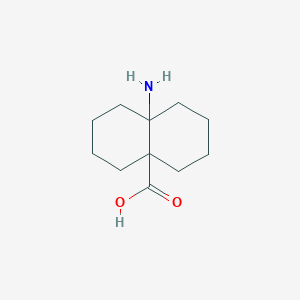

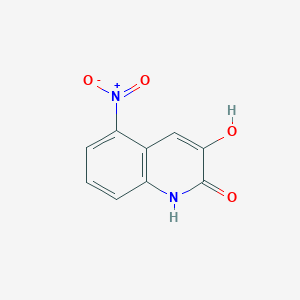

![7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11899181.png)
